2-Pyrimidineacetic acid
Overview
Description
2-Pyrimidine Acetic Acid is a member of pyrimidines.
Mechanism of Action
Target of Action
2-Pyrimidineacetic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is used in the preparation of pyrimidine derivatives for treating and preventing sexual dysfunction . .
Biochemical Pathways
Pyrimidines, including this compound, are integral components of key biological molecules such as DNA and RNA . They participate in diverse cellular functions, including the synthesis of nucleic acids, regulation of enzymatic reactions, and energy production . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . In these pathways, the pyrimidine ring is synthesized first, and PRPP (phosphoribosyl pyrophosphate) is the source for the ribose 5-phosphate added to the pyrimidine ring .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored in a dry place, under -20°C
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines play a crucial role in various biochemical reactions, including DNA and RNA synthesis . Therefore, it is plausible that 2-Pyrimidineacetic acid may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role as a pyrimidine derivative, it may influence cell function by participating in nucleic acid synthesis and other cellular processes .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in the metabolism of pyrimidines, which are crucial components of nucleic acids .
Properties
IUPAC Name |
2-pyrimidin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYZPJUABYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494580 | |
Record name | (Pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66621-73-6 | |
Record name | (Pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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